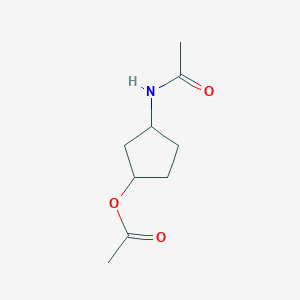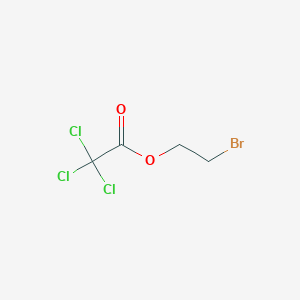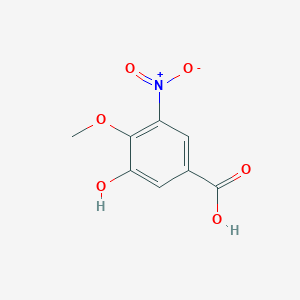![molecular formula C15H16N2O3 B14432861 3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione CAS No. 77250-89-6](/img/structure/B14432861.png)
3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrrolidine-2,5-dione core, with a phenyl group adding to its complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione typically involves the reaction of morpholine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidine-2,5-dione core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated potential anti-inflammatory and antioxidant properties, suggesting its use in developing therapeutic agents
Mecanismo De Acción
The mechanism by which 3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine Mannich base analogs: These compounds share the morpholine moiety and exhibit similar biological activities.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound also contains a morpholine ring and has been studied for its antitumor properties.
Uniqueness
3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione stands out due to its unique combination of a morpholine ring with a pyrrolidine-2,5-dione core and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
77250-89-6 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
3-(morpholin-4-ylmethylidene)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H16N2O3/c18-14-10-12(11-16-6-8-20-9-7-16)15(19)17(14)13-4-2-1-3-5-13/h1-5,11H,6-10H2 |
Clave InChI |
BZFFJWMUFYGHGI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C=C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


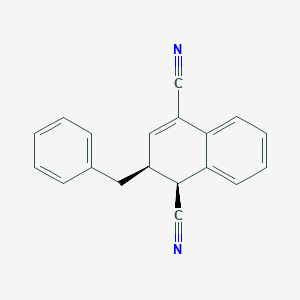
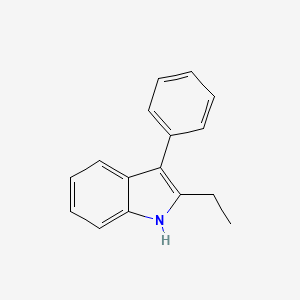
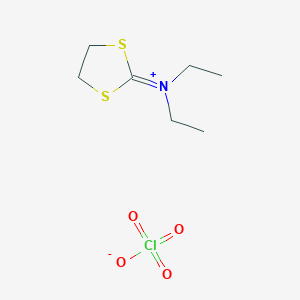
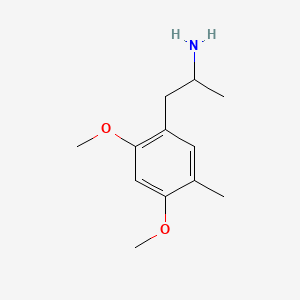
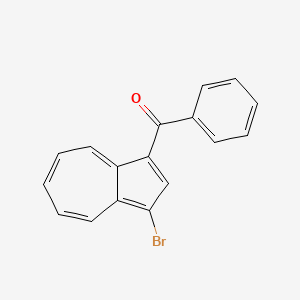
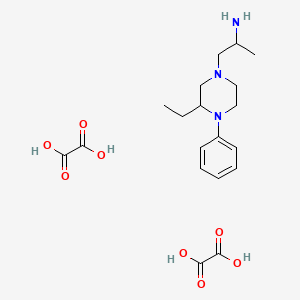

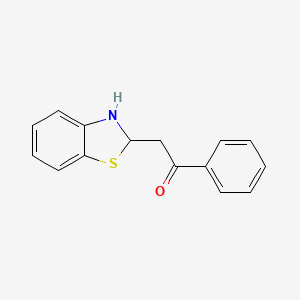
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
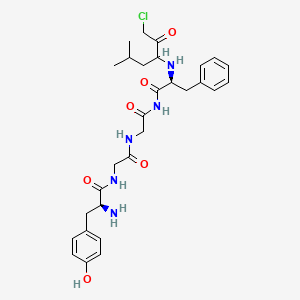
![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
